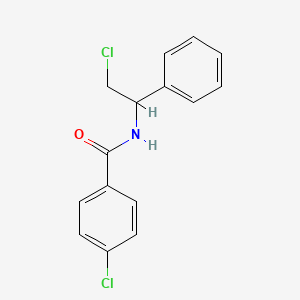
4-chloro-N-(2-chloro-1-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-chloro-1-phenylethyl)benzamide is an organic compound with the molecular formula C15H13Cl2NO It is a derivative of benzamide, featuring a chloro-substituted phenylethyl group attached to the nitrogen atom of the benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-chloro-1-phenylethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-chloro-1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+2-chloro-1-phenylethylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-chloro-N-(2-chloro-1-phenylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Hydrolysis: Formation of 4-chlorobenzoic acid and 2-chloro-1-phenylethylamine.
科学研究应用
Medicinal Chemistry
Antitumor Activity
One of the prominent applications of 4-chloro-N-(2-chloro-1-phenylethyl)benzamide is its potential as an antitumor agent. Research has shown that derivatives of this compound can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, similar compounds have been studied for their ability to induce apoptosis in cancer cells and to enhance the efficacy of existing chemotherapeutic agents .
Case Study: HDAC Inhibition
A study published in Organic & Biomolecular Chemistry illustrated the synthesis of various benzamide derivatives, including this compound, which demonstrated potent HDAC inhibitory activity. The results indicated that these compounds could serve as lead structures for the development of new anticancer drugs .
Agricultural Applications
Herbicidal Properties
The compound exhibits herbicidal properties, making it valuable in agricultural formulations. Its chlorinated structure enhances its effectiveness against various weed species. Research has shown that chlorinated benzamides can disrupt plant growth by inhibiting specific metabolic pathways .
Case Study: Herbicide Efficacy Testing
In a series of experiments, the herbicidal effects of this compound were evaluated using leaf-dip tests on tomato plants. The results indicated significant reductions in plant growth at specific concentrations, demonstrating its potential as a selective herbicide .
Materials Science
Polymer Synthesis
this compound can also be utilized as an intermediate in the synthesis of polymers and other materials. Its reactive functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Case Study: Synthesis of Polyurethanes
Research has indicated that utilizing this compound in polyurethane synthesis results in materials with improved resilience and durability. The incorporation of chlorinated aromatic compounds into polyurethanes has been shown to enhance fire resistance and thermal properties .
Summary Table of Applications
作用机制
The mechanism of action of 4-chloro-N-(2-chloro-1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenylethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-chloro-4-nitro-N-(1-phenylethyl)benzamide
- 2-chloro-N-(1-phenylethyl)benzamide
- 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
Uniqueness
4-chloro-N-(2-chloro-1-phenylethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chloro groups and a phenylethyl moiety makes it a versatile compound for various synthetic and research applications.
属性
IUPAC Name |
4-chloro-N-(2-chloro-1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c16-10-14(11-4-2-1-3-5-11)18-15(19)12-6-8-13(17)9-7-12/h1-9,14H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJNAWSXHBAAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













